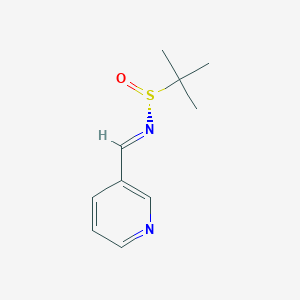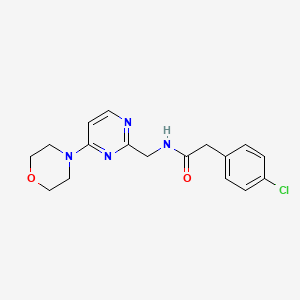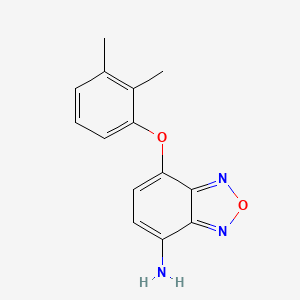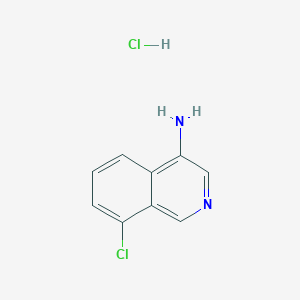![molecular formula C17H21N5O3 B2963264 (5-Methylisoxazol-4-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone CAS No. 2034338-82-2](/img/structure/B2963264.png)
(5-Methylisoxazol-4-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(5-Methylisoxazol-4-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone” is a complex organic molecule. It contains several functional groups and rings, including a 5-methylisoxazole ring and a 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine ring .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The 5-methylisoxazole ring and the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine ring are key structural features .Applications De Recherche Scientifique
Molecular Interaction and Structure Analysis
One of the key areas of research involving this compound is its molecular interaction and structure analysis. Studies have focused on the conformational analysis, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) models. For example, research has delved into the molecular interaction of certain antagonists with cannabinoid receptors, highlighting the importance of the compound's conformation for its activity (Shim et al., 2002).
Synthesis and Antimicrobial Activity
Another significant area of investigation is the synthesis of novel derivatives and evaluation of their antimicrobial activities. Studies have synthesized and characterized new derivatives, assessing their potential as antibacterial and antifungal agents (Patel et al., 2011), (Sanjeeva et al., 2022). These studies contribute to understanding the compound's utility in developing new antimicrobial agents.
Anticancer Agents
The compound has also been a focus in the synthesis and evaluation of potential anticancer agents. Research has been conducted on novel bioactive heterocycles prepared from derivatives of the compound, exploring their antiproliferative activity and structure through various spectroscopic methods and X-ray diffraction studies (Prasad et al., 2018). These efforts highlight the compound's relevance in the search for new therapeutic options against cancer.
Neurological Disorder Research
The compound has also shown relevance in neurological disorder research, particularly in the context of histamine H3 receptor antagonists. A study synthesized small molecules with a heterocyclic core, including derivatives of the compound, to screen for in vitro affinity at the human histamine H3 receptor, indicating potential applications in treating neurological disorders (Swanson et al., 2009).
Enantioseparation and Characterisation
Research has also been focused on the enantioseparation and characterisation of derivatives of the compound, highlighting its importance in the synthesis of chiral drugs and intermediates (Yu, 2005).
Propriétés
IUPAC Name |
[4-(5-methyl-1,2-oxazole-4-carbonyl)piperazin-1-yl]-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3/c1-12-14(11-18-25-12)16(23)20-6-8-21(9-7-20)17(24)15-10-13-4-2-3-5-22(13)19-15/h10-11H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRPJPSZUHBPIFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)N2CCN(CC2)C(=O)C3=NN4CCCCC4=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-bromo-5-methoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2963183.png)
![2-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)acetamide](/img/structure/B2963184.png)

![1-(4-Chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]ethanol](/img/structure/B2963189.png)




![1-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2963199.png)

![5-Ethyl-2-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-methyl-4-pyrimidinol](/img/structure/B2963203.png)

